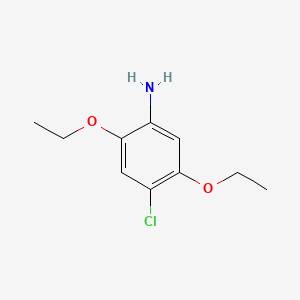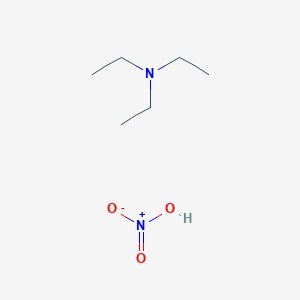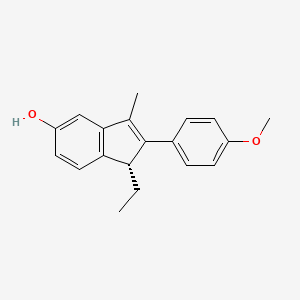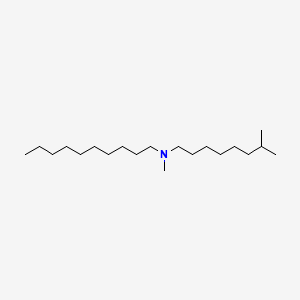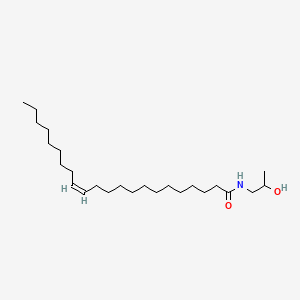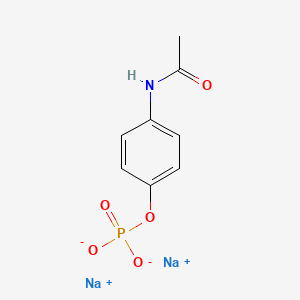
Disodium 4-acetamidophenyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 4-acetamidophenyl phosphate is a chemical compound with the molecular formula C8H8NNa2O5P. It is known for its role in various biochemical and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of disodium 4-acetamidophenyl phosphate typically involves the phosphorylation of 4-acetamidophenol. This process can be achieved through the reaction of 4-acetamidophenol with phosphoric acid derivatives under controlled conditions. The reaction is usually carried out in an aqueous medium with the addition of sodium hydroxide to neutralize the reaction mixture and form the disodium salt .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of temperature, pH, and reaction time to ensure high yield and purity. The final product is typically purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Disodium 4-acetamidophenyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to 4-acetamidophenol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phosphate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the phosphate group under mild conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Regeneration of 4-acetamidophenol.
Substitution: Formation of various substituted phosphates.
Scientific Research Applications
Disodium 4-acetamidophenyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a buffer component in various chemical reactions.
Biology: Employed in biochemical assays and as a substrate in enzyme studies.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of disodium 4-acetamidophenyl phosphate involves its interaction with specific molecular targets. It can act as a phosphate donor in biochemical reactions, participating in phosphorylation processes. This compound can also interact with enzymes and proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- Disodium hydrogen phosphate
- Monosodium phosphate
- Adenosine triphosphate (ATP)
Comparison
Disodium 4-acetamidophenyl phosphate is unique due to its acetamido group, which imparts distinct chemical properties compared to other phosphate compounds. Unlike disodium hydrogen phosphate and monosodium phosphate, it has specific applications in biochemical assays and enzyme studies. Compared to adenosine triphosphate, it lacks the high-energy phosphate bonds but still serves as a valuable phosphate donor in various reactions .
Properties
CAS No. |
75966-17-5 |
|---|---|
Molecular Formula |
C8H8NNa2O5P |
Molecular Weight |
275.11 g/mol |
IUPAC Name |
disodium;(4-acetamidophenyl) phosphate |
InChI |
InChI=1S/C8H10NO5P.2Na/c1-6(10)9-7-2-4-8(5-3-7)14-15(11,12)13;;/h2-5H,1H3,(H,9,10)(H2,11,12,13);;/q;2*+1/p-2 |
InChI Key |
ZDUWZCWKBAGDSL-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



